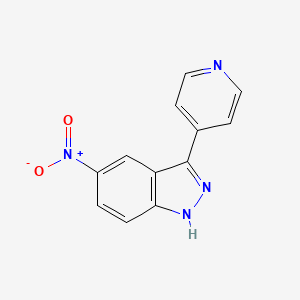

5-nitro-3-(pyridin-4-yl)-1H-indazole

Beschreibung

Eigenschaften

IUPAC Name |

5-nitro-3-pyridin-4-yl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c17-16(18)9-1-2-11-10(7-9)12(15-14-11)8-3-5-13-6-4-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGOHIPRXHGBMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856231 | |

| Record name | 5-Nitro-3-(pyridin-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245648-33-2 | |

| Record name | 5-Nitro-3-(pyridin-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-nitro-3-(pyridin-4-yl)-1H-indazole

This guide provides a comprehensive, technically detailed pathway for the synthesis of 5-nitro-3-(pyridin-4-yl)-1H-indazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The outlined synthetic strategy is a robust, multi-step process designed for efficiency and scalability, grounded in established chemical principles. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the reaction mechanisms and protocols.

Strategic Overview

The synthesis of 5-nitro-3-(pyridin-4-yl)-1H-indazole is most effectively approached through a three-step sequence. This strategy leverages a convergent synthesis model, beginning with the construction of the core indazole scaffold, followed by strategic functionalization to introduce the desired pyridinyl moiety.

The chosen pathway is as follows:

-

Step 1: Synthesis of 5-nitro-1H-indazole. This foundational step involves the formation of the bicyclic indazole ring system from a commercially available substituted benzaldehyde.

-

Step 2: Regioselective Bromination at the C3 Position. To enable the introduction of the pyridinyl group, the C3 position of the indazole ring is selectively halogenated, creating a reactive handle for cross-coupling.

-

Step 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. The final step involves the formation of the C-C bond between the indazole core and the pyridine ring using a palladium-catalyzed cross-coupling reaction.

This strategic approach is advantageous as it allows for the late-stage introduction of the pyridine moiety, which could be adapted for the synthesis of a library of analogous compounds by varying the boronic acid coupling partner.

Experimental Protocol:

-

To a stirred solution of 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in N,N-dimethylformamide (DMF, 5 mL) at 23 °C, add hydrazine hydrate (2.0 mmol) dropwise. [1][2]2. Stir the reaction mixture at 23 °C for 2 hours. [1]3. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. [1]4. Upon completion, pour the reaction mixture into water and extract with ethyl acetate (2 x 15 mL). [1]5. Combine the organic layers, wash with water and then with saturated aqueous sodium chloride solution. [1]6. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the pure 5-nitro-1H-indazole. [1] Scientific Rationale:

-

Choice of Starting Material: 2-Fluoro-5-nitrobenzaldehyde is an excellent substrate for this reaction. The fluorine atom is a good leaving group for the subsequent intramolecular SNAr, and its activation is enhanced by the electron-withdrawing nitro group at the para-position.

-

Reaction Mechanism: The reaction proceeds via the initial formation of a hydrazone intermediate from the condensation of the aldehyde and hydrazine. The subsequent intramolecular cyclization occurs through the nucleophilic attack of the terminal nitrogen of the hydrazone onto the carbon bearing the fluorine atom, displacing it to form the stable indazole ring.

-

Solvent and Temperature: DMF is a suitable polar aprotic solvent that facilitates the SNAr reaction. The reaction proceeds efficiently at room temperature. [1]

Parameter Value Reference Starting Material 2-Fluoro-5-nitrobenzaldehyde [1][2] Reagent Hydrazine Hydrate [1][2] Solvent N,N-Dimethylformamide (DMF) [1] Temperature 23 °C [1] Reaction Time 2 hours [1] | Typical Yield | Quantitative | [2] |

Step 2: Bromination of 5-nitro-1H-indazole at the C3 Position

This step introduces a bromine atom at the C3 position, which is the most reactive site for electrophilic substitution on the pyrazole ring of the indazole.

Reaction Scheme:

Experimental Protocol:

-

Under a nitrogen atmosphere, dissolve 5-nitro-1H-indazole (50 g) in DMF (500 mL) in a three-necked flask equipped with a stirrer. [3]2. Cool the reaction mixture to -5 °C. [3]3. Slowly add bromine (55.8 g) dropwise, maintaining the temperature at -5 °C. [3]4. After the addition is complete, stir the reaction mixture at 0 to -5 °C for 1 hour. [3]5. Upon completion, the reaction is worked up to isolate the 3-bromo-5-nitro-1H-indazole. The patent suggests a high yield for this process. [3] Scientific Rationale:

-

Regioselectivity: The C3 position of the indazole ring is electron-rich and thus susceptible to electrophilic attack. The electron-withdrawing nitro group at the C5 position further deactivates the benzene ring towards electrophilic substitution, enhancing the selectivity for the C3 position.

-

Reaction Conditions: The use of DMF as a solvent and low temperatures helps to control the reactivity of bromine and minimize potential side reactions. [3]

Parameter Value Reference Starting Material 5-nitro-1H-indazole [3] Reagent Bromine [3] Solvent N,N-Dimethylformamide (DMF) [3] Temperature -5 °C to 0 °C [3] Reaction Time 1 hour [3] | Typical Yield | >95% | [3] |

Step 3: Suzuki-Miyaura Cross-Coupling

The final step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the 3-bromo-5-nitro-1H-indazole and pyridin-4-ylboronic acid.

Reaction Scheme:

Experimental Protocol (Adapted from similar transformations):

-

To a reaction vessel, add 3-bromo-5-nitro-1H-indazole (1.0 mmol), pyridin-4-ylboronic acid (1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 mmol). [4][5]2. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL). [4]3. Heat the reaction mixture under a nitrogen atmosphere at a suitable temperature (e.g., 60-100 °C) for several hours (e.g., 5-8 hours). [4]4. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-nitro-3-(pyridin-4-yl)-1H-indazole.

Scientific Rationale:

-

Catalytic Cycle: The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. [6]* Choice of Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings. [5]Alternatively, palladium precatalysts with specific ligands can offer improved yields and milder reaction conditions, especially for challenging substrates like N-H containing heterocycles. [4]* Base and Solvent: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step. [6]A mixture of an organic solvent like dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents.

| Parameter | Value | Reference |

| Starting Material | 3-bromo-5-nitro-1H-indazole | - |

| Reagent | Pyridin-4-ylboronic Acid | [5] |

| Catalyst | Pd(PPh₃)₄ or other Pd precatalysts | [4][5] |

| Base | K₃PO₄ or Cs₂CO₃ | [4][7] |

| Solvent | 1,4-Dioxane/Water | [4] |

| Temperature | 60-100 °C | [4] |

| Reaction Time | 5-8 hours | [4] |

Conclusion

The described three-step synthesis pathway provides a reliable and well-documented approach for the preparation of 5-nitro-3-(pyridin-4-yl)-1H-indazole. By understanding the underlying chemical principles and the rationale for the chosen reagents and conditions, researchers can confidently implement and potentially adapt this methodology for the synthesis of related compounds. The use of a robust Suzuki-Miyaura cross-coupling as the final step offers significant flexibility for creating a diverse range of 3-aryl-indazole derivatives for further investigation in drug discovery programs.

References

-

C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

-

Bunce, R. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 679. [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (2010). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2011(1), 99-126. [Link]

-

The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Venis, R., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. [Link]

-

Kumar, A., et al. (2017). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Pharmaceuticals, 10(4), 83. [Link]

-

Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. [Link]

-

Synthesis and Biological Properties of New 5-nitroindazole Derivatives. PubMed. [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

-

2H-Indazole synthesis. Organic Chemistry Portal. [Link]

-

CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. PubMed. [Link]

- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

-

Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. Semantic Scholar. [Link]

-

Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

-

Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

-

Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Green Chemistry. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

-

New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules. [Link]

Sources

- 1. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 3. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Characterization of 5-nitro-3-(pyridin-4-yl)-1H-indazole: A Predictive and Methodological Approach

An in-depth technical guide on the physicochemical properties of 5-nitro-3-(pyridin-4-yl)-1H-indazole.

Abstract: 5-nitro-3-(pyridin-4-yl)-1H-indazole represents a novel molecular entity of significant interest within contemporary drug discovery, likely as a kinase inhibitor, based on its structural motifs. The indazole core is a well-established scaffold in medicinal chemistry, known for its role in targeting a variety of protein kinases. The addition of a nitro group and a pyridine ring is expected to modulate its physicochemical and pharmacological properties significantly. This guide presents a comprehensive framework for the in-depth physicochemical characterization of this compound. In the absence of extensive public data on this specific molecule, we provide a predictive analysis based on its constituent functional groups and a series of detailed, field-proven experimental protocols to enable its empirical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and characterize this, or structurally related, lead compounds.

Predicted Physicochemical Profile

A molecule's bioactivity and "drug-likeness" are intrinsically linked to its physicochemical properties. An initial in silico and expert-driven assessment of 5-nitro-3-(pyridin-4-yl)-1H-indazole's structure allows us to predict its behavior, guiding subsequent experimental design.

Structural Components and Their Predicted Influence:

-

1H-Indazole Core: The indazole ring system is weakly acidic due to the pyrrolic-type proton (-NH). Its pKa is generally in the range of 13-14, making it a very weak acid. It also has a basic nitrogen, but its basicity is very low.

-

Pyridine-4-yl Substituent: The pyridine ring introduces a significant basic center (the nitrogen atom). Pyridine itself has a pKa of approximately 5.2. This moiety is expected to be the primary site of protonation under physiological conditions and will confer pH-dependent solubility.

-

5-Nitro Group: The nitro (-NO2) group is a strong electron-withdrawing group. Its presence is predicted to have several key effects:

-

Increased Acidity: It will increase the acidity of the indazole N-H proton, potentially lowering its pKa by several units.

-

Reduced Basicity: It will decrease the basicity of the indazole ring nitrogens.

-

Lipophilicity: It will increase the molecule's lipophilicity and may introduce a dipole moment that could influence crystal packing.

-

Based on this analysis, we can summarize the predicted properties in the table below.

| Property | Predicted Characteristic | Rationale |

| Acid/Base Nature | Amphoteric (Weakly acidic and moderately basic) | The pyridine nitrogen is the primary basic center (predicted pKa ~4-5). The indazole N-H is the acidic center, with its acidity enhanced by the nitro group. |

| Aqueous Solubility | Low intrinsic solubility, with significant pH-dependence. Higher solubility at pH < pKa of the pyridine ring. | The planar, aromatic structure suggests poor intrinsic aqueous solubility. Protonation of the basic pyridine nitrogen at low pH will form a soluble salt. |

| Lipophilicity (LogP) | Moderately high | The aromatic rings and nitro group contribute to lipophilicity. The pyridine ring offers a hydrophilic center, which will be pH-dependent (LogD). |

| Melting Point | High | The rigid, planar structure and potential for intermolecular hydrogen bonding and π-π stacking suggest a high lattice energy and thus a high melting point. |

| Chemical Stability | Generally stable, but potentially susceptible to reduction of the nitro group under certain metabolic or chemical conditions. | The nitroaromatic group is a known structural alert and can be a site for metabolic reduction. |

Proposed Synthetic Pathway and Characterization Workflow

A robust physicochemical evaluation begins with the synthesis of high-purity material. Below is a proposed synthetic route and the subsequent analytical workflow required for full characterization.

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

A reliable method for synthesizing this compound would involve a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for forming C-C bonds.

Caption: Proposed Suzuki-Miyaura cross-coupling synthesis workflow.

Comprehensive Physicochemical Characterization Workflow

Once synthesized and purified, the compound must undergo a rigorous analytical cascade to determine its key properties.

Caption: A comprehensive workflow for physicochemical characterization.

Experimental Protocols

The following sections provide detailed, self-validating protocols for determining the critical physicochemical parameters.

Protocol: Purity Determination by Reverse-Phase HPLC

Rationale: High-performance liquid chromatography (HPLC) is the gold standard for assessing the purity of small molecules. A gradient method is employed to ensure the elution of potential impurities with different polarities.

Methodology:

-

System Preparation:

-

Instrument: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

-

Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column Temperature: 30 °C.

-

Flow Rate: 1.0 mL/min.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution.

-

Further dilute to a working concentration of 0.1 mg/mL.

-

-

Gradient Elution:

-

Set up a linear gradient elution as follows:

Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |

-

-

Detection & Analysis:

-

Monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and the compound's λmax).

-

Integrate the peak area of all peaks.

-

Calculate purity as: (% Purity) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Trustworthiness Check: The purity should be ≥98% for use in subsequent assays. The peak shape should be symmetrical.

-

Protocol: Thermodynamic Aqueous Solubility

Rationale: This protocol determines the equilibrium solubility of the compound, a critical parameter for predicting oral absorption. The shake-flask method is considered the most reliable.

Methodology:

-

Preparation:

-

Prepare a series of buffers (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Add an excess amount of the solid compound (e.g., 2-5 mg) to 1 mL of each buffer in separate glass vials. Ensure solid is visible.

-

-

Equilibration:

-

Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate for at least 24-48 hours.

-

Trustworthiness Check: To confirm equilibrium is reached, take samples at 24h and 48h. The measured concentrations should be within 10% of each other.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand for 1-2 hours for undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm PVDF filter to remove any remaining solid.

-

-

Quantification:

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method (as described in 3.1) against a standard curve of known concentrations.

-

Report the solubility in µg/mL or µM at each pH.

-

Protocol: pKa Determination by Potentiometric Titration

Rationale: Determining the acid-base dissociation constants (pKa) is crucial for understanding the compound's ionization state at different physiological pH values. Potentiometric titration is a direct and robust method.

Methodology:

-

System Preparation:

-

Use an automated potentiometric titrator (e.g., Mettler Toledo T5).

-

Calibrate the pH electrode using standard buffers (pH 4, 7, 10).

-

-

Sample Preparation:

-

Accurately weigh ~5 mg of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., 20% Methanol in water) to ensure solubility throughout the titration.

-

-

Titration Procedure:

-

Acidic pKa (Indazole NH): Titrate the solution with a standardized base (e.g., 0.1 M KOH).

-

Basic pKa (Pyridine N): First, acidify the solution with a standardized acid (e.g., 0.1 M HCl) to a low pH (~2) to ensure the pyridine is fully protonated. Then, titrate this solution with the standardized base (0.1 M KOH).

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve. Use the instrument's software to calculate the first or second derivative to accurately identify the inflection points.

-

References

-

Smalley, T. L., & Kerwin, S. M. (2014). The Indazole Nucleus in Kinase Inhibition. IntechOpen. Available at: [Link]

-

Trivedi, R., & Dodiya, A. (2019). Indazole: A Medicinally Important Heterocycle. Journal of Chemistry. Available at: [Link]

-

Avdeef, A. (2007). The Rise of pH-Metric LogP. In ADMET for Medicinal Chemists (pp. 109-143). John Wiley & Sons, Inc. Available at: [Link]

-

Sharma, V., & Sharma, S. (2014). The Nitro Group in Medicinal Chemistry. Medicinal Chemistry Research. Available at: [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]

Unlocking the Therapeutic Potential of 5-nitro-3-(pyridin-4-yl)-1H-indazole: A Technical Guide to Target Identification and Validation

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and antiparasitic effects.[1][2][3] The specific derivative, 5-nitro-3-(pyridin-4-yl)-1H-indazole, presents a compelling case for investigation as a therapeutic agent. This technical guide outlines a comprehensive strategy for identifying and validating the potential therapeutic targets of this compound. Drawing upon the established pharmacology of structurally related indazole derivatives, we will focus on the hypothesis that 5-nitro-3-(pyridin-4-yl)-1H-indazole functions as a protein kinase inhibitor. This document provides researchers, scientists, and drug development professionals with a detailed roadmap, from initial target hypothesis to in-depth experimental validation, complete with actionable protocols and workflow visualizations.

Introduction: The Rationale for Investigating 5-nitro-3-(pyridin-4-yl)-1H-indazole

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone of many pharmacologically active molecules.[1][2] The diverse biological activities of indazole derivatives include anti-inflammatory, antimicrobial, anti-HIV, and notably, antitumor and antiparasitic actions.[1] The introduction of a nitro group, particularly at the 5-position, has been shown to be a key feature in several biologically active nitroindazole compounds, which have demonstrated efficacy against various protozoan parasites like Trypanosoma cruzi, Leishmania amazonensis, and Acanthamoeba castellanii.[4][5][6][7] Furthermore, the substitution of a pyridine ring at the 3-position is a common motif in kinase inhibitors, suggesting a potential mechanism of action for the title compound.[8][9]

Given the established anticancer and antiparasitic activities of related indazole compounds, and the prevalence of the pyridinyl-indazole scaffold in kinase inhibitors, we hypothesize that the primary therapeutic targets of 5-nitro-3-(pyridin-4-yl)-1H-indazole are protein kinases involved in cell proliferation, survival, and angiogenesis. This guide will provide the experimental framework to test this hypothesis.

Postulated Therapeutic Targets: A Focus on Protein Kinases

Based on the extensive literature on indazole derivatives as kinase inhibitors, several key protein kinase families are proposed as high-priority targets for 5-nitro-3-(pyridin-4-yl)-1H-indazole.[10][11]

-

Pim Kinases (Pim-1, Pim-2, Pim-3): These serine/threonine kinases are crucial regulators of signaling pathways involved in tumorigenesis.[9] The 3-(pyrazin-2-yl)-1H-indazole scaffold has been successfully developed into potent pan-Pim kinase inhibitors.[9] The structural similarity of the 3-(pyridin-4-yl) moiety suggests a high probability of interaction with the ATP-binding pocket of Pim kinases.

-

Akt (Protein Kinase B): Akt is a central node in cell signaling pathways that promote growth and survival. A series of 1H-pyridin-4-yl-3,5-disubstituted indazoles have been synthesized and evaluated for their Akt kinase inhibitory activity.[8]

-

Fibroblast Growth Factor Receptors (FGFRs): The indazole scaffold is present in several FGFR inhibitors.[12] Dysregulation of FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.

-

Polo-like Kinase 4 (PLK4): Indazole-based compounds, such as axitinib, have shown potent inhibitory activity against PLK4, a key regulator of centrosome duplication.[13] Inhibition of PLK4 is a promising strategy for cancers with centrosome amplification.[13]

-

Glycogen Synthase Kinase-3 (GSK-3): Substituted 1H-indazole-3-carboxamide derivatives have been reported as GSK-3 inhibitors.[10]

The following sections will detail the experimental workflows to systematically evaluate the inhibitory activity of 5-nitro-3-(pyridin-4-yl)-1H-indazole against these putative targets.

Experimental Workflows for Target Validation

A tiered approach is recommended for the validation of potential therapeutic targets, starting with broad screening and progressing to more specific cellular and functional assays.

Tier 1: Initial Kinase Panel Screening

The initial step is to perform a broad in vitro kinase screen to identify the primary kinase targets of 5-nitro-3-(pyridin-4-yl)-1H-indazole. This provides a global view of the compound's selectivity profile.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example using a commercial service)

-

Compound Preparation: Prepare a 10 mM stock solution of 5-nitro-3-(pyridin-4-yl)-1H-indazole in 100% DMSO.

-

Assay Concentration: The compound is typically screened at a single concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases.

-

Assay Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based assay.

-

Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO). A "hit" is typically defined as a kinase with >50% or >70% inhibition at the screening concentration.

Workflow Diagram: Kinase Panel Screening

Caption: Workflow for initial kinase panel screening.

Tier 2: IC₅₀ Determination for Lead Targets

For the "hit" kinases identified in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC₅₀) to quantify the compound's potency.

Experimental Protocol: IC₅₀ Determination

-

Compound Dilution: Prepare a serial dilution of 5-nitro-3-(pyridin-4-yl)-1H-indazole (e.g., 10-point, 3-fold dilution series starting from 100 µM).

-

Kinase Assay: Perform the in vitro kinase assay for each "hit" kinase with the range of compound concentrations.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Data Presentation: Summary of Postulated Kinase Inhibition

| Kinase Target | Predicted IC₅₀ (nM) | Rationale |

| Pim-1 | < 100 | Structural similarity to known Pim inhibitors.[9] |

| Akt1 | < 500 | Pyridinyl-indazole scaffold is a known Akt inhibitor pharmacophore.[8] |

| FGFR1 | < 1000 | Indazole core is present in FGFR inhibitors.[12] |

| PLK4 | < 500 | Indazole derivatives are known PLK4 inhibitors.[13] |

| GSK-3β | < 1000 | Related indazole compounds show GSK-3 inhibition.[10] |

Tier 3: Cellular Assays for Target Engagement and Downstream Effects

Demonstrating that the compound engages its target in a cellular context and modulates downstream signaling is crucial.

Experimental Protocol: Western Blot Analysis of Phospho-proteins

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., a line known to be dependent on one of the hit kinases). Treat the cells with increasing concentrations of 5-nitro-3-(pyridin-4-yl)-1H-indazole for a specified time (e.g., 2-24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the target kinase and its key downstream substrates.

-

Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the signaling proteins.

Signaling Pathway Diagram: Postulated Pim-1 Inhibition

Caption: Postulated inhibition of the Pim-1 signaling pathway.

Tier 4: Cellular Phenotypic Assays

The final step in preclinical validation is to assess the compound's effect on cellular phenotypes relevant to its therapeutic application.

Experimental Protocol: Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)

-

Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 5-nitro-3-(pyridin-4-yl)-1H-indazole for 72 hours.

-

Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment: Treat cells with the compound at concentrations around the GI₅₀ for 24-48 hours.

-

Cell Staining: Harvest the cells, fix them in ethanol, and stain with a DNA-intercalating dye (e.g., propidium iodide).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to determine if the compound induces cell cycle arrest.[14]

Workflow Diagram: Cellular Phenotypic Analysis

Caption: Workflow for assessing cellular phenotypes.

Conclusion and Future Directions

This guide provides a structured and experimentally robust framework for elucidating the therapeutic targets of 5-nitro-3-(pyridin-4-yl)-1H-indazole. The strong precedent for indazole derivatives as protein kinase inhibitors provides a solid foundation for the proposed investigations. Successful validation of one or more kinase targets will pave the way for lead optimization, in vivo efficacy studies, and ultimately, the potential development of a novel therapeutic agent for cancer or parasitic diseases. Further studies could also explore other potential mechanisms of action, such as the induction of oxidative stress, which is a known effect of some nitroaromatic compounds.

References

-

Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]

-

Antileishmanial activity of 5-nitroindazole derivatives. PMC - PubMed Central - NIH. [Link]

-

Indazole – Knowledge and References. Taylor & Francis. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

- Method for preparing 1H-indazole derivative.

-

Different biological activities reported with Indazole derivatives. ResearchGate. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry - ACS Publications. [Link]

-

New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. PubMed Central. [Link]

-

In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. [Link]

- Methods for preparing indazole compounds.

- Indazole compounds as pkmyt1 kinase inhibitors.

-

Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines. NIH. [Link]

-

Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate. [Link]

-

Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences. [Link]

- Method of synthesizing 1H-indazole compounds.

- 5-nitroindazole derivatives and use thereof as antiprotozoal agents.

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]

-

N1‐Benzoylated 5‐(4‐pyridinyl)indazole‐based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of. Publikationen der UdS. [Link]

-

Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. ACS Omega. [Link]

-

The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. PubMed. [Link]

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi [mdpi.com]

- 6. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]

- 7. 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

- 9. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Speculated Mechanism of Action of 5-nitro-3-(pyridin-4-yl)-1H-indazole

Foreword: Unraveling the Therapeutic Potential of a Novel Heterocycle

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a wide therapeutic spectrum, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[4][5][6][7] The subject of this guide, 5-nitro-3-(pyridin-4-yl)-1H-indazole, is a molecule of significant interest, combining the established indazole core with two key functional groups: a nitro group at the 5-position and a pyridin-4-yl moiety at the 3-position. This unique combination suggests several plausible mechanisms of action, positioning it as a promising candidate for further drug development, particularly in oncology.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a structured exploration of the speculated mechanisms of action of 5-nitro-3-(pyridin-4-yl)-1H-indazole, grounded in current scientific literature. We will delve into the rationale behind each hypothesis and provide detailed, actionable experimental protocols to rigorously test these propositions.

Molecular Profile and Structural Rationale for Mechanistic Hypotheses

The chemical structure of 5-nitro-3-(pyridin-4-yl)-1H-indazole provides the initial clues to its potential biological targets.

-

The Indazole Core: This bicyclic aromatic heterocycle is a versatile pharmacophore known to interact with a variety of enzymes and receptors.[1][2][3]

-

The Pyridin-4-yl Group: The pyridine ring, particularly with its nitrogen at the 4-position, is a common feature in many kinase inhibitors, often forming critical hydrogen bonds within the ATP-binding pocket of kinases.[8][9]

-

The 5-Nitro Group: Nitroaromatic compounds are known for their diverse bioactivities. The electron-withdrawing nature of the nitro group can influence the molecule's electronic properties and metabolic fate.[7] Furthermore, nitroindazoles have been specifically investigated for activities such as nitric oxide synthase inhibition and as antiprotozoal agents.[10][11][12]

Based on this structural analysis and a comprehensive review of the literature on related compounds, we propose the following primary speculative mechanisms of action for 5-nitro-3-(pyridin-4-yl)-1H-indazole:

-

Hypothesis 1: Inhibition of Protein Kinases

-

Hypothesis 2: Modulation of Nitric Oxide Signaling

-

Hypothesis 3: Induction of Apoptosis via DNA Damage and Oxidative Stress

The following sections will explore each hypothesis in detail, providing the scientific basis and experimental workflows for their investigation.

Hypothesis 1: A Potent Inhibitor of Protein Kinases

The most compelling hypothesis for the mechanism of action of 5-nitro-3-(pyridin-4-yl)-1H-indazole is the inhibition of protein kinases. Several lines of evidence support this speculation:

-

Precedent in Structurally Similar Compounds: A vast body of research demonstrates that indazole derivatives are potent kinase inhibitors.[1][13] Specifically, N1-benzoylated 5-(4-pyridinyl)indazole-based compounds have been identified as inhibitors of Haspin and Clk4 kinases.[8] Furthermore, 3-(pyrazin-2-yl)-1H-indazoles are potent pan-Pim kinase inhibitors.[14] The presence of the pyridin-4-yl moiety in our compound of interest strongly suggests a similar potential for kinase interaction.

-

Role in Cancer Pathophysiology: Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, controlling processes like cell proliferation, survival, and differentiation.[13] Therefore, kinase inhibitors are a major class of anticancer drugs.[13]

Proposed Kinase Targets

Given the available literature, the following kinase families are proposed as high-priority targets for initial screening:

-

CMGC Kinases (CDK, MAPK, GSK, CLK families): The reported activity of a similar scaffold against Haspin (a histone kinase) and Clk4 (a dual-specificity kinase) makes this family a prime suspect.[8]

-

Pim Kinases: These serine/threonine kinases are oncogenic and represent attractive targets in cancer therapy.[13][14]

-

Fibroblast Growth Factor Receptors (FGFRs): Indazole derivatives have been developed as potent inhibitors of FGFRs.[3]

-

Tyrosine Kinases: The broader class of tyrosine kinases, including Lck, are also potential targets for indazole-based compounds.[15]

Experimental Workflow for Kinase Inhibition Studies

A multi-tiered approach is recommended to identify and characterize the kinase inhibitory activity of 5-nitro-3-(pyridin-4-yl)-1H-indazole.

Caption: Tiered experimental workflow for kinase inhibitor identification and validation.

Detailed Experimental Protocols

Protocol 2.3.1: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

-

Reagent Preparation:

-

Prepare a 2X kinase solution in kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a 2X substrate/ATP solution in kinase reaction buffer. The specific substrate and ATP concentration will be target-dependent (typically at or near the Km for ATP).

-

Serially dilute 5-nitro-3-(pyridin-4-yl)-1H-indazole in DMSO, followed by a final dilution in kinase reaction buffer to create a 4X compound solution.

-

-

Kinase Reaction:

-

Add 5 µL of the 4X compound solution to the wells of a 384-well plate.

-

Add 5 µL of the 2X kinase solution to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

-

Incubate for 60 minutes at room temperature.

-

-

Signal Detection:

-

Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

| Parameter | Description |

| Assay Principle | Luminescence-based detection of ADP production. |

| Key Reagents | Kinase, substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent. |

| Controls | No-enzyme control (background), no-compound control (max activity). |

| Endpoint | IC₅₀ value. |

Protocol 2.3.2: Western Blot for Phospho-Substrate Analysis

This protocol verifies the inhibition of a specific kinase in a cellular context by measuring the phosphorylation status of its downstream substrate.

-

Cell Treatment:

-

Plate cancer cells known to have active signaling through the kinase of interest.

-

Treat cells with increasing concentrations of 5-nitro-3-(pyridin-4-yl)-1H-indazole for a specified time (e.g., 2-24 hours).

-

Include a vehicle (DMSO) control and a positive control inhibitor if available.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase substrate overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for the total substrate and a loading control (e.g., GAPDH or β-actin).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-substrate signal to the total substrate and loading control.

-

Plot the normalized signal against the compound concentration.

-

Hypothesis 2: A Modulator of Nitric Oxide Signaling

The presence of the nitro group on the indazole ring is a strong indicator of potential interaction with the nitric oxide (NO) signaling pathway. 7-Nitroindazole is a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS).[10] It is plausible that 5-nitro-3-(pyridin-4-yl)-1H-indazole could also inhibit one or more of the three NOS isoforms (nNOS, eNOS, iNOS), thereby reducing NO production. This could have significant implications in both cancer and inflammatory diseases.

Rationale for NOS Inhibition

-

Structural Analogy: The nitroindazole scaffold is a known pharmacophore for NOS inhibition.[10]

-

Therapeutic Relevance: Dysregulation of NO signaling is implicated in various pathologies. In some cancers, high levels of NO produced by iNOS can promote tumor growth and angiogenesis, making iNOS a potential therapeutic target.

Experimental Workflow for NOS Inhibition Studies

Caption: Workflow for investigating NOS inhibitory activity.

Detailed Experimental Protocol: Griess Assay for Nitrite Determination

This colorimetric assay measures nitrite, a stable and quantifiable breakdown product of NO.

-

Assay Setup (Cell-Free):

-

Use purified recombinant nNOS, eNOS, or iNOS.

-

Prepare a reaction mixture containing NOS enzyme, L-arginine (substrate), and necessary cofactors (NADPH, FAD, FMN, BH₄).

-

Add varying concentrations of 5-nitro-3-(pyridin-4-yl)-1H-indazole or a known NOS inhibitor (e.g., L-NAME).

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Assay Setup (Cell-Based):

-

Use a cell line that can be stimulated to produce NO, such as RAW 264.7 macrophages.

-

Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.

-

Treat the stimulated cells with the test compound.

-

Collect the cell culture supernatant after 24 hours.

-

-

Griess Reaction:

-

Add 50 µL of the sample (from the cell-free reaction or cell supernatant) to a 96-well plate.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) and incubate for 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples.

-

Determine the percent inhibition and IC₅₀ value for the compound.

-

Hypothesis 3: Induction of Apoptosis via DNA Damage and Oxidative Stress

Nitroaromatic compounds can undergo enzymatic reduction to form reactive nitroso and hydroxylamine intermediates, which can lead to oxidative stress and DNA damage.[16] This represents a potential mechanism for inducing apoptosis in cancer cells.

Rationale for Pro-Apoptotic Activity

-

Metabolic Activation: The nitro group can be reduced by cellular nitroreductases, generating reactive oxygen species (ROS) and electrophilic intermediates that can damage cellular macromolecules, including DNA.[16]

-

Induction of Cell Death: The resulting cellular stress can trigger apoptotic pathways, leading to the elimination of cancer cells.

Experimental Workflow for Investigating Pro-Apoptotic Effects

Caption: Experimental workflow to assess the pro-apoptotic mechanism of action.

Detailed Experimental Protocol: γH2AX Immunofluorescence Staining

This assay detects the phosphorylation of histone H2AX (γH2AX), an early marker of DNA double-strand breaks.

-

Cell Treatment:

-

Grow cancer cells on glass coverslips.

-

Treat the cells with 5-nitro-3-(pyridin-4-yl)-1H-indazole for various time points (e.g., 1, 6, 24 hours). Include a positive control for DNA damage (e.g., etoposide).

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100.

-

Block with 1% BSA in PBST.

-

Incubate with a primary antibody against γH2AX.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the number and intensity of γH2AX foci per nucleus. An increase in foci indicates DNA damage.

-

Summary and Future Directions

This guide has outlined three plausible and experimentally testable mechanisms of action for 5-nitro-3-(pyridin-4-yl)-1H-indazole, with a primary focus on kinase inhibition. The proposed workflows provide a clear path for a comprehensive investigation into its biological activity. It is highly probable that the ultimate mechanism of this compound may involve a combination of these pathways or even novel targets not yet identified. The pyridinyl-indazole scaffold is a rich area for drug discovery, and a thorough mechanistic understanding of this specific derivative will be crucial for its potential translation into a therapeutic agent.[1][9]

Future research should also consider pharmacokinetic and pharmacodynamic (PK/PD) studies to assess the compound's stability, bioavailability, and in vivo efficacy.[15] Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be invaluable for optimizing potency and selectivity.[8]

References

-

Kumar, V., Kaur, K., & Kumar, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2014. [Link]

-

Aboelfotouh, H. G., Abdallah, M., Khalifa, H., Aboushady, Y., Abadi, A. H., Engel, M., & Abdel-Halim, M. (2024). N1-Benzoylated 5-(4-pyridinyl)indazole-based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of the benzoyl substituents. Archiv der Pharmazie, 357(6), e2400020. [Link]

-

Bamborough, P., et al. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 17(15), 4363-4368. [Link]

-

Attia, M. I., et al. (2023). Exploring 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5-NPIC) Derivatives as Anticancer Agents: Synthesis, Docking, and Molecular Dynamics Insights. Molecules, 28(14), 5489. [Link]

-

Wikipedia contributors. (2023, November 13). 7-Nitroindazole. In Wikipedia, The Free Encyclopedia. [Link]

-

Singh, P., & Kaur, M. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(43), 27857-27883. [Link]

-

Al-Ostoot, F. H., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(13), 5005. [Link]

-

Li, W., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(22), 4153. [Link]

-

Taylor & Francis. (n.d.). Indazole – Knowledge and References. [Link]

-

Kumar, A., et al. (2021). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 26(16), 4945. [Link]

-

Reddy, G. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. [Link]

-

Borisa, A. C., & Bhatt, H. G. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future Medicinal Chemistry, 13(18), 1641-1677. [Link]

-

Cao, Y., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Pharmaceutical Design, 27(18), 2146-2163. [Link]

-

Vega, C., et al. (2023). Antileishmanial activity of 5-nitroindazole derivatives. Frontiers in Cellular and Infection Microbiology, 13, 1245053. [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5839-5851. [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

-

Abdelahi, M. M. M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1832-1847. [Link]

-

Pesnot, T., et al. (2023). Nitroreductase-triggered indazole formation. ChemRxiv. [Link]

-

Reddy, G. S., et al. (2019). Anticancer activity of indazole compounds. ResearchGate. [Link]

-

Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 844-849. [Link]

-

Fonseca-Berzal, C., et al. (2021). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. Molecules, 26(19), 5997. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 9. ias.ac.in [ias.ac.in]

- 10. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 11. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

Spectroscopic Data of 5-nitro-3-(pyridin-4-yl)-1H-indazole: A Technical Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel heterocyclic compound, 5-nitro-3-(pyridin-4-yl)-1H-indazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are engaged in the synthesis, characterization, and application of indazole-based compounds. The data herein is synthesized from established spectroscopic principles and analysis of structurally analogous compounds, offering a robust predictive framework for the characterization of this molecule.

Introduction

5-nitro-3-(pyridin-4-yl)-1H-indazole is a molecule of significant interest in medicinal chemistry due to the established biological activities of both the indazole and pyridine scaffolds. The indazole core is a prominent feature in a variety of pharmacologically active agents, while the pyridine ring is a common constituent of many drugs. The presence of a nitro group is known to influence the electronic properties and potential biological activity of a molecule. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structural integrity of a compound. This guide provides a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-nitro-3-(pyridin-4-yl)-1H-indazole.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for 5-nitro-3-(pyridin-4-yl)-1H-indazole. These predictions are based on the analysis of published data for structurally related compounds, including 5-nitroindazole and 4-substituted pyridines, combined with fundamental principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR data are presented below, with assignments based on the expected electronic environments of the nuclei.

¹H NMR (Predicted, 400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~14.0 | br s | 1H | N1-H |

| ~8.9 | d | 1H | H-4 |

| ~8.8 | dd | 2H | H-2', H-6' |

| ~8.3 | dd | 1H | H-6 |

| ~8.0 | d | 2H | H-3', H-5' |

| ~7.8 | d | 1H | H-7 |

Rationale for ¹H NMR Predictions: The chemical shifts are predicted based on the known spectrum of 5-nitroindazole and the electronic effects of the 4-pyridyl substituent. The N-H proton of the indazole ring is expected to be significantly deshielded and appear as a broad singlet at a high chemical shift (~14.0 ppm)[1]. The protons on the indazole ring (H-4, H-6, and H-7) are assigned based on the data for 5-nitroindazole, with expected downfield shifts due to the electron-withdrawing nitro group[1]. The protons of the pyridine ring are expected to appear as two sets of doublets, characteristic of a 1,4-disubstituted aromatic system. The protons ortho to the nitrogen (H-2' and H-6') will be more deshielded than the protons meta to the nitrogen (H-3' and H-5').

¹³C NMR (Predicted, 100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.5 | C-2', C-6' |

| ~148.0 | C-5 |

| ~144.0 | C-3a |

| ~142.5 | C-3 |

| ~138.0 | C-4' |

| ~122.0 | C-7a |

| ~121.0 | C-3', C-5' |

| ~119.5 | C-6 |

| ~111.0 | C-4 |

| ~110.0 | C-7 |

Rationale for ¹³C NMR Predictions: The predicted ¹³C NMR chemical shifts are based on data for substituted indazoles and pyridines. The carbons of the pyridine ring are assigned based on established data for 4-substituted pyridines. The carbons of the indazole ring are influenced by the nitro group and the pyridyl substituent. The carbon bearing the nitro group (C-5) is expected to be significantly downfield. The quaternary carbons (C-3, C-3a, and C-7a) are assigned based on typical values for indazole systems.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for 5-nitro-3-(pyridin-4-yl)-1H-indazole are listed below.

Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3100 | Medium, Broad | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1610, 1590 | Medium-Strong | C=N and C=C Stretch (Pyridine and Indazole rings) |

| ~1530 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~850 | Strong | C-N Stretch (Nitro group) |

Rationale for IR Predictions: The presence of a broad N-H stretching band around 3300-3100 cm⁻¹ is characteristic of the indazole N-H group. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region[2]. The strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ are highly characteristic of the asymmetric and symmetric stretching vibrations of the aromatic nitro group, respectively[3][4][5]. The C=N and C=C stretching vibrations of the pyridine and indazole rings are expected in the 1610-1590 cm⁻¹ range[6]. A strong band around 850 cm⁻¹ is also characteristic of the C-N bond of the nitro group[3].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 240

-

Key Fragmentation Peaks (m/z): 210 ([M-NO]⁺), 194 ([M-NO₂]⁺), 166, 139, 115, 78 (pyridine)

Rationale for MS Predictions: The molecular weight of 5-nitro-3-(pyridin-4-yl)-1H-indazole is 240.19 g/mol , so the molecular ion peak (M⁺) is expected at m/z 240. Electron ionization is a high-energy technique that often leads to fragmentation[7][8]. Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 amu) and NO₂ (46 amu), leading to fragments at m/z 210 and 194, respectively. Fragmentation of the indazole ring and loss of the pyridine ring (78 amu) are also plausible pathways observed in the mass spectra of related N-heterocycles[9][10][11].

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data described above. These protocols are designed to be self-validating and are based on standard laboratory practices.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Detailed Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 5-nitro-3-(pyridin-4-yl)-1H-indazole and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Optimize the magnetic field homogeneity by shimming.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. Calibrate the spectra using the TMS signal at 0.00 ppm. For the ¹H spectrum, integrate the signals to determine the relative number of protons.

IR Data Acquisition

Caption: Workflow for FTIR data acquisition and processing.

Detailed Protocol:

-

Sample Preparation: Grind 1-2 mg of the compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. First, collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum. Co-adding multiple scans (e.g., 32) will improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum. The y-axis can be displayed as either transmittance or absorbance. Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry Data Acquisition

Sources

- 1. 5-Nitroindazole(5401-94-5) 1H NMR spectrum [chemicalbook.com]

- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rroij.com [rroij.com]

- 9. researchgate.net [researchgate.net]

- 10. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 11. Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of <i>N</i>-(5-Aminothiophen-2-yl)- and <i>N</i>-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas - ProQuest [proquest.com]

A Comprehensive Technical Guide to the Solubility and Stability of 5-nitro-3-(pyridin-4-yl)-1H-indazole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the critical physicochemical properties of 5-nitro-3-(pyridin-4-yl)-1H-indazole, a heterocyclic compound of interest in contemporary drug discovery, likely within the kinase inhibitor class. Recognizing the paramount importance of solubility and stability in the successful development of any active pharmaceutical ingredient (API), this document outlines a comprehensive strategy for the characterization of this specific molecule. We delve into the theoretical considerations underpinning its likely physicochemical behavior, provide detailed, field-tested experimental protocols for both solubility and stability assessment, and offer insights into the interpretation of the resulting data. This guide is intended to be a practical resource, enabling researchers to generate robust and reliable data packages to inform formulation development, predict in vivo behavior, and ensure the overall quality and efficacy of potential drug candidates based on this scaffold.

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

The journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most significant hurdles are the intrinsic physicochemical properties of the molecule, with solubility and stability standing out as critical determinants of success.[1][2][3] Poor aqueous solubility can lead to low and erratic oral bioavailability, hindering the attainment of therapeutic concentrations in vivo.[1][2] Similarly, a lack of chemical stability can result in the degradation of the API, leading to a loss of potency and the potential formation of toxic impurities.

5-nitro-3-(pyridin-4-yl)-1H-indazole is a complex heterocyclic molecule featuring several functional groups that are likely to influence its solubility and stability profile. The presence of a nitro group, an indazole core, and a pyridine ring suggests a nuanced interplay of factors. The nitroaromatic moiety can be susceptible to reduction, while the basic pyridine nitrogen offers a site for protonation, potentially influencing solubility in a pH-dependent manner. This guide will provide a systematic approach to thoroughly characterize these properties.

Predicted Physicochemical Landscape of 5-nitro-3-(pyridin-4-yl)-1H-indazole

A preliminary in silico assessment of 5-nitro-3-(pyridin-4-yl)-1H-indazole can provide valuable insights into its expected behavior. The presence of both aromatic and heteroaromatic rings suggests a degree of lipophilicity, which may contribute to low aqueous solubility. Conversely, the pyridine nitrogen introduces a basic center, which could enhance solubility in acidic environments through salt formation. The nitro group is a strong electron-withdrawing group, which can influence the pKa of the indazole and pyridine nitrogens.

Kinase inhibitors, a class to which this molecule may belong, often possess physicochemical properties that balance the need for potent target engagement with acceptable drug-like characteristics.[4][5][6] Understanding these properties early in development is crucial for devising appropriate formulation strategies to overcome any inherent liabilities.[7][8][9]

Comprehensive Solubility Assessment

A thorough understanding of a compound's solubility is fundamental to its development. Both kinetic and thermodynamic solubility provide critical, albeit different, insights into the dissolution behavior of 5-nitro-3-(pyridin-4-yl)-1H-indazole.[10][11][12][13]

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given solvent system and is a critical parameter for preformulation and formulation development.[10][12]

Experimental Protocol: Shake-Flask Method

-

Preparation of Solutions: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess of 5-nitro-3-(pyridin-4-yl)-1H-indazole to each buffer in a sealed, clear glass vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Processing: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm filter to remove any remaining undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The determined concentration represents the thermodynamic solubility at that specific pH and temperature.

Kinetic Solubility Profiling

Kinetic solubility is a high-throughput assessment of the concentration at which a compound, typically introduced from a DMSO stock solution, begins to precipitate.[11][14] This is particularly relevant for early-stage drug discovery where rapid compound assessment is necessary.

Experimental Protocol: Turbidimetric Method

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 5-nitro-3-(pyridin-4-yl)-1H-indazole in dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution into the desired aqueous buffer.

-

Precipitation Monitoring: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

-

Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the baseline, indicating the onset of precipitation.

Table 1: Hypothetical Solubility Data for 5-nitro-3-(pyridin-4-yl)-1H-indazole

| Assay Type | pH | Temperature (°C) | Solubility (µg/mL) |

| Thermodynamic | 1.2 | 25 | 150.5 |

| Thermodynamic | 4.5 | 25 | 25.2 |

| Thermodynamic | 6.8 | 25 | 5.8 |

| Thermodynamic | 7.4 | 25 | 4.1 |

| Kinetic | 7.4 | 25 | 65.7 |

Note: This data is illustrative and intended to demonstrate the expected pH-dependent solubility profile.

In-Depth Stability Evaluation

Assessing the chemical stability of 5-nitro-3-(pyridin-4-yl)-1H-indazole is crucial for determining its shelf-life, identifying potential degradation products, and developing a stability-indicating analytical method.[15][16][17] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[15][16][17]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition.[18][19][20][21] This helps to elucidate degradation pathways and identify potential degradants.

dot

Caption: Workflow for Forced Degradation Studies.

Experimental Protocol: Stress Testing

-

Sample Preparation: Prepare solutions of 5-nitro-3-(pyridin-4-yl)-1H-indazole in appropriate solvents.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperature.

-

Oxidation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60-80 °C).

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method coupled with mass spectrometry (LC-MS) to separate and identify the parent compound and any degradation products.

Table 2: Hypothetical Forced Degradation Results

| Stress Condition | % Degradation (24h) | Major Degradation Products |

| 0.1 M HCl, 60°C | 15.2 | Hydrolysis of nitro group, cleavage of indazole ring |

| 0.1 M NaOH, RT | 8.5 | Formation of colored impurities |

| 3% H₂O₂, RT | 22.8 | N-oxide formation on pyridine ring |

| 60°C (Solid) | < 1.0 | No significant degradation |

| Photolytic (ICH Q1B) | 5.3 | Minor photoproducts observed |

Note: Data is illustrative. The extent of degradation should ideally be between 5-20% to be meaningful.[18]

Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions to establish the re-test period or shelf life of the drug substance.[15][22][23][24]

dot

Caption: Workflow for Long-Term Stability Studies.

Experimental Protocol: ICH Stability Study

-

Sample Packaging: Package the solid 5-nitro-3-(pyridin-4-yl)-1H-indazole in containers that mimic the proposed commercial packaging.

-

Storage Conditions: Store the samples in stability chambers under the following ICH-recommended conditions:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[15]

-

Analytical Testing: Analyze the samples for appearance, assay, purity (including degradation products), and any other critical quality attributes.

Analytical Methodologies

A robust, validated, stability-indicating analytical method is the cornerstone of accurate solubility and stability assessment.[25][26]

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the primary tool for quantifying the concentration of 5-nitro-3-(pyridin-4-yl)-1H-indazole and separating it from its degradation products.

-